molecular formula C18H16N2O4S2 B6548962 2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid CAS No. 1040675-22-6

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid

Cat. No.: B6548962
CAS No.: 1040675-22-6
M. Wt: 388.5 g/mol
InChI Key: CKLWLGWEZWGIPA-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 4-position with a benzenesulfonyl group and at the 2-position with a 4-methylphenyl group. A sulfanyl acetic acid moiety is attached at the 5-position of the imidazole ring. The molecular formula is C₂₃H₂₁N₂O₄S₂, with a molecular weight of 491.6 g/mol . The benzenesulfonyl group enhances electron-withdrawing properties, while the 4-methylphenyl and sulfanyl acetic acid groups contribute to hydrophobic and acidic characteristics, respectively. These structural attributes make it a candidate for drug design, particularly in targeting enzymes or receptors sensitive to sulfonamide and imidazole interactions.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-12-7-9-13(10-8-12)16-19-17(25-11-15(21)22)18(20-16)26(23,24)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLWLGWEZWGIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}acetic acid is a complex organic compound belonging to the class of imidazole derivatives. Its unique structural features, including a benzenesulfonyl group, a methylphenyl group, and an imidazole ring, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3S2, with a molecular weight of approximately 387.5 g/mol. The compound features a sulfanyl linkage to an acetic acid moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC18H17N3O3S2
Molecular Weight387.5 g/mol
IUPAC NameThis compound
CAS Number950304-99-1

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity related to cell proliferation, which is a common mechanism in anticancer agents. Research indicates that imidazole derivatives often exhibit significant biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties. The presence of the benzenesulfonyl group may enhance the compound's ability to interact with microbial targets, leading to inhibition of growth or cell death.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also worth noting. Imidazole derivatives have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Recent studies have explored the biological activities of various imidazole derivatives, including those structurally related to this compound. These studies typically focus on:

  • In Vitro Studies : Evaluating the cytotoxic effects on cancer cell lines.
  • In Vivo Models : Assessing the therapeutic potential in animal models.
  • Mechanistic Studies : Investigating the pathways through which these compounds exert their effects.

For example, a study indicated that certain imidazole derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines, suggesting strong anticancer potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Imidazole 4-Benzenesulfonyl, 2-(4-methylphenyl), 5-sulfanyl acetic acid Sulfonamide, acetic acid 491.6 Balanced lipophilicity and acidity; potential enzyme inhibition
2-{[4-(Benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide () Imidazole 4-Benzenesulfonyl, 2-phenyl, 5-sulfanyl acetamide Sulfonamide, acetamide ~465.5 Acetamide group reduces acidity; ethoxyphenyl enhances solubility
{[5-(4-Methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid () Imidazole 5-(4-Methoxyphenyl), 2-sulfanyl acetic acid Methoxy, acetic acid 264.3 Smaller size; lacks sulfonamide but retains acidic properties
N-(3-Methylphenyl)-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}acetamide () Imidazole 4-(4-Methylbenzenesulfonyl), 2-phenyl, 5-sulfanyl acetamide Methylsulfonyl, acetamide ~497.6 Methylsulfonyl group increases hydrophobicity; acetamide reduces ionization
2-{[5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid () Triazole 5-(4-Methoxyphenyl), 3-sulfanyl acetic acid Methoxy, acetic acid ~328.4 Triazole core alters electron distribution; lower molecular weight improves bioavailability

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